

## Racivir Shows Promise in Lamivudine-Experienced HIV Patients, Data Suggests

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Racivir |           |
| Cat. No.:            | B120467 | Get Quote |

For researchers and drug development professionals, a key challenge in HIV therapy is the emergence of drug resistance. A Phase 2 clinical trial has demonstrated that **Racivir**, a nucleoside reverse transcriptase inhibitor (NRTI), offers a significant antiviral effect in patients failing treatment regimens that include lamivudine, another NRTI. This guide provides a comparative analysis of **Racivir**'s efficacy, drawing on available clinical data and placing it in the context of other therapeutic alternatives.

**Racivir**, an oral, once-daily cytidine nucleoside analog, has been evaluated for its safety, tolerability, and antiviral activity in HIV-infected, treatment-experienced patients with the M184V mutation, a common marker of resistance to lamivudine. The primary findings indicate that substituting lamivudine with **Racivir** in existing antiretroviral regimens can lead to a notable reduction in viral load.

#### **Comparative Efficacy of Racivir**

A Phase 2, randomized, double-blind, placebo-controlled, multicenter study (Study 201) provides the main body of evidence for **Racivir**'s efficacy in this patient population. The study enrolled 54 HIV-infected patients who were failing a highly active antiretroviral therapy (HAART) regimen that included lamivudine and had the M184V mutation.

Key Findings from Study 201:

After 28 days of blinded treatment, patients who had lamivudine replaced with **Racivir** (600 mg dose) experienced a mean viral load reduction of 0.4 log (a 60.2% reduction). In contrast, the



group that continued with their lamivudine-containing therapy saw a mean viral load increase of 0.13 log (a 34.9% increase). This difference was statistically significant (p=0.02).

A subset analysis of the **Racivir**-treated group revealed a more pronounced antiviral response in patients who had the M184V mutation and fewer than three thymidine analog mutations. In this subset (n=14), replacing lamivudine with **Racivir** resulted in a mean drop in viral load of 0.7 log (an 80% reduction, p=0.004) within the second week of treatment. Furthermore, 28% of these patients achieved an undetectable level of the virus (less than 400 copies per milliliter), and 64% achieved at least a 0.5 log (68%) drop in viral load. No serious adverse events attributed to the therapy were reported in either group during the initial 28-day period.

| Treatment Group | Mean Change in Viral Load<br>(log10 copies/mL) at Day<br>28 | Percentage Change in<br>Viral Load at Day 28 |
|-----------------|-------------------------------------------------------------|----------------------------------------------|
| Racivir         | -0.4                                                        | -60.2%                                       |
| Lamivudine      | +0.13                                                       | +34.9%                                       |
|                 |                                                             |                                              |

| Subset Analysis<br>(M184V with <3<br>TAMs) | Mean Change in<br>Viral Load (log10<br>copies/mL) at Week<br>2 | Percentage of Patients with >0.5 log Reduction | Percentage of Patients with Undetectable Viral Load (<400 copies/mL) |
|--------------------------------------------|----------------------------------------------------------------|------------------------------------------------|----------------------------------------------------------------------|
| Racivir                                    | -0.7                                                           | 64%                                            | 28%                                                                  |

#### **Comparison with Other Alternatives**

While direct head-to-head trials comparing **Racivir** with other NRTIs like emtricitabine and tenofovir alafenamide in lamivudine-failing patients are not available, existing research on these other agents provides a basis for indirect comparison.

Emtricitabine: Emtricitabine is structurally similar to lamivudine, and the M184V mutation also confers resistance to it. However, some studies suggest that the barrier to resistance for emtricitabine might be slightly higher than for lamivudine. A systematic review and meta-



analysis of randomized trials found that lamivudine and emtricitabine are clinically equivalent in treatment-naïve patients.[1][2] In patients with virological failure on a lamivudine-containing regimen, switching to a regimen with a fully active third agent is the standard of care, and the choice of NRTI backbone would depend on the overall resistance profile.

Tenofovir Alafenamide (TAF): Tenofovir alafenamide is a nucleotide reverse transcriptase inhibitor that remains active against HIV with the M184V mutation. Therefore, in patients failing lamivudine due to the M184V mutation, a regimen containing TAF would be a common and effective alternative.

## **Experimental Protocols**

Study 201: A Phase 2 Trial of Racivir

- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
- Participants: 54 HIV-infected, treatment-experienced patients with the M184V mutation who were failing a lamivudine-containing HAART regimen.
- Randomization: Patients were randomized into two groups: one group receiving Racivir (600 mg once daily) in place of lamivudine in their existing therapies, and the other group continuing on their current lamivudine-containing therapy.
- Treatment Periods: The study included a blinded treatment period of up to 28 days, followed by an open-label treatment period of up to 20 weeks where all participants could receive Racivir.
- Endpoints: The primary endpoints were safety, tolerability, and the antiviral effect of **Racivir**, measured by changes in HIV viral load.

### **Mechanism of Action and Resistance**

**Racivir**, like other NRTIs, acts as a chain terminator of viral DNA synthesis. It is a prodrug that is phosphorylated intracellularly to its active triphosphate form. This active form is then incorporated into the growing viral DNA chain by the reverse transcriptase enzyme. Because it lacks a 3'-hydroxyl group, its incorporation prevents the addition of the next nucleotide, thus halting DNA synthesis.



The M184V mutation in the reverse transcriptase enzyme reduces the binding affinity of lamivudine's active triphosphate form, leading to resistance. **Racivir**, being the enantiomer of emtricitabine, is also affected by this mutation, but the available data suggests it may retain some activity.



Click to download full resolution via product page

Mechanism of Action of Racivir.





Click to download full resolution via product page

Experimental Workflow for Study 201.

### Conclusion

The available data from Study 201 suggests that **Racivir** is a promising therapeutic option for HIV-infected patients who are failing lamivudine-containing regimens and harbor the M184V mutation. The observed reduction in viral load upon switching to **Racivir** indicates its potential to overcome lamivudine resistance to some extent. However, a comprehensive understanding of its place in therapy will require further clinical trials directly comparing it with other



established and potent antiretroviral agents used in this setting. Researchers and clinicians should consider the full resistance profile of the virus when making treatment decisions for patients who have failed lamivudine therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A review of the one-year incidence of resistance to lamivudine in the treatment of chronic hepatitis B: Lamivudine resistance PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Racivir Shows Promise in Lamivudine-Experienced HIV Patients, Data Suggests]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120467#racivir-efficacy-in-patients-failing-lamivudine-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com